N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine
Overview
Description
N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C14H17ClN4 and its molecular weight is 276.76 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[6-(4-chlorophenyl)-3-pyridazinyl]-N,N-dimethyl-1,2-ethanediamine is 276.1141743 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Persistence and Toxicology
Chlorinated compounds, including chlorophenols and chlorinated solvents, have been extensively studied for their environmental behavior, persistence, and toxicological effects. Research indicates that chlorinated solvents are associated with adverse health effects including neurotoxicity, reproductive toxicity, and carcinogenicity, highlighting the importance of understanding these impacts for occupational safety and environmental health (Ruder, 2006)[https://consensus.app/papers/health-effects-occupational-chlorinated-solvent-ruder/c89fa6bd798f5da0b031cb288d7473aa/?utm_source=chatgpt]. Similarly, the toxicity of DDT and its metabolites has been reviewed for their endocrine-disrupting actions and impact on wildlife, providing a model for assessing the environmental and biological interactions of chlorinated compounds (Burgos-Aceves et al., 2021)[https://consensus.app/papers/111trichloro22bis-pchlorophenylethane-burgosaceves/839cec0e7d39529483f21387ae0ca519/?utm_source=chatgpt].
Mechanisms of Bioremediation
The bioremediation of chlorinated compounds such as DDT highlights the potential for microbial degradation to mitigate environmental contamination. This research area provides insights into the mechanisms through which chlorinated compounds can be broken down or transformed, potentially informing strategies for the remediation or safe handling of N'-[6-(4-chlorophenyl)-3-pyridazinyl]-N,N-dimethyl-1,2-ethanediamine and similar chemicals (Foght et al., 2001)[https://consensus.app/papers/bioremediation-ddtcontaminated-soils-review-foght/3525311f767e572d963ba0bf4732e47a/?utm_source=chatgpt].
Analytical Detection and Environmental Monitoring
The development of electrochemical sensors for detecting paraquat, a quaternary ammonium herbicide, in food samples (Laghrib et al., 2020)[https://consensus.app/papers/sensors-improved-detection-paraquat-food-samples-review-laghrib/2470043fcd9955578ea9555a37ccaabb/?utm_source=chatgpt], and the analytical methods used in determining antioxidant activity (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt] illustrate the broad applicability of chemical analysis techniques. These methodologies could be adapted for the detection and monitoring of N'-[6-(4-chlorophenyl)-3-pyridazinyl]-N,N-dimethyl-1,2-ethanediamine in various matrices, aiding in the assessment of its environmental presence and biological effects.
Properties
IUPAC Name |
N-[6-(4-chlorophenyl)pyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c1-19(2)10-9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTUXISJTDVVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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